molecular formula C15H19ClN2O2 B12476488 3-chloro-N'-(cyclohexylacetyl)benzohydrazide

3-chloro-N'-(cyclohexylacetyl)benzohydrazide

Cat. No.: B12476488
M. Wt: 294.77 g/mol
InChI Key: OYMIVLIWIIUGBL-UHFFFAOYSA-N
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Description

3-chloro-N’-(cyclohexylacetyl)benzohydrazide is a chemical compound that belongs to the class of benzohydrazides It is characterized by the presence of a chloro group, a cyclohexylacetyl group, and a benzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N’-(cyclohexylacetyl)benzohydrazide typically involves the reaction of 3-chlorobenzohydrazide with cyclohexylacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of 3-chloro-N’-(cyclohexylacetyl)benzohydrazide may involve the use of larger reaction vessels and more efficient mixing and temperature control systems. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The final product is typically purified by recrystallization or chromatography to achieve the desired level of purity.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N’-(cyclohexylacetyl)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound to its reduced forms.

    Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced forms of the compound. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

3-chloro-N’-(cyclohexylacetyl)benzohydrazide has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-chloro-N’-(cyclohexylacetyl)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to the disruption of cellular processes and ultimately causing cell death. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.

Comparison with Similar Compounds

3-chloro-N’-(cyclohexylacetyl)benzohydrazide can be compared with other similar compounds, such as:

The uniqueness of 3-chloro-N’-(cyclohexylacetyl)benzohydrazide lies in its specific chemical structure, which imparts distinct physical and chemical properties, making it suitable for various applications in research and industry.

Properties

Molecular Formula

C15H19ClN2O2

Molecular Weight

294.77 g/mol

IUPAC Name

3-chloro-N'-(2-cyclohexylacetyl)benzohydrazide

InChI

InChI=1S/C15H19ClN2O2/c16-13-8-4-7-12(10-13)15(20)18-17-14(19)9-11-5-2-1-3-6-11/h4,7-8,10-11H,1-3,5-6,9H2,(H,17,19)(H,18,20)

InChI Key

OYMIVLIWIIUGBL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CC(=O)NNC(=O)C2=CC(=CC=C2)Cl

Origin of Product

United States

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